3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide
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Overview
Description
3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide is a complex organic compound that features a benzimidazole ring fused with a pyrrolidine sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of Pyrrolidine Sulfonamide: The benzimidazole derivative is then reacted with N,N-dimethylpyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide.
Scientific Research Applications
3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
- 3-(1H-1,3-benzodiazol-1-yl)propan-1-amine
Uniqueness
3-(1H-1,3-benzodiazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its combined benzimidazole and pyrrolidine sulfonamide structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N,N-dimethylpyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-15(2)20(18,19)16-8-7-11(9-16)17-10-14-12-5-3-4-6-13(12)17/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKDIADHVGSKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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